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Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation

of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its

kinase activity is a key driver in the pathogenesis of numerous inflammatory diseases, such as

systemic inflammatory response syndrome (SIRS), sepsis, and potentially neurodegenerative

disorders. Consequently, the development of potent and selective RIPK1 inhibitors is a major

focus of therapeutic research. This document provides a detailed technical overview of a novel,

potent, and orally active RIPK1 inhibitor, Ripk1-IN-16 (also known as Compound 4-155), a

member of the thio-benzoxazepinone class. It was identified as a promising lead compound for

its ability to selectively inhibit RIPK1-mediated necroptosis and protect against excessive

inflammation in preclinical models.[1][2][3] This guide details the quantitative biological data,

experimental methodologies, and relevant signaling pathways associated with Ripk1-IN-16 and

its chemical class.

The Role of RIPK1 in Cell Signaling
RIPK1 is a serine/threonine kinase that functions as a central mediator downstream of death

receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4] Upon TNF-α stimulation, RIPK1

is recruited to the TNFR1 signaling complex (Complex I), where its function is dichotomous. As

a scaffold protein, it promotes cell survival and pro-inflammatory signaling through the

activation of NF-κB.[5] However, under conditions where pro-survival signaling is compromised,
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RIPK1 can dissociate to form cytosolic death-inducing complexes. Formation of Complex IIa

(containing FADD and Caspase-8) leads to apoptosis, while the formation of a necrosome

(Complex IIb, containing RIPK3 and MLKL) triggers a lytic, pro-inflammatory form of cell death

called necroptosis.[6] The kinase activity of RIPK1 is essential for its function in inducing both

apoptosis and necroptosis.[7] Ripk1-IN-16 exerts its therapeutic effect by specifically inhibiting

this kinase activity, thereby blocking the downstream phosphorylation of RIPK3 and MLKL and

preventing necroptotic cell death.[2]
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Figure 1. Simplified RIPK1 signaling pathway under TNFα stimulation.
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Discovery and In Vitro Profile
Ripk1-IN-16 (Compound 4-155) was identified as a novel and selective lead compound

targeting RIPK1 through dedicated drug discovery efforts.[2] It belongs to a class of thio-

benzoxazepinone inhibitors designed to interact with an allosteric pocket of the RIPK1 kinase

domain, a characteristic that often confers high selectivity.[1][8] The compound demonstrates

potent inhibition of necroptosis in various cell lines and directly engages the RIPK1 kinase.

Data Presentation
Table 1: In Vitro Activity of Ripk1-IN-16 and Related Analogs

Compound ID Assay Type
Cell Line /
Enzyme

Potency (EC50
/ Kd)

Reference

Ripk1-IN-16 (4-

155)

Necroptosis
Inhibition

HT-29 (Human)
~10x more
potent than
Nec-1s

[2]

Ripk1-IN-16 (4-

155)

Necroptosis

Inhibition
L929 (Mouse)

~10x more

potent than Nec-

1s

[2]

Ripk1-IN-16 (4-

155)

Kinase Binding

Assay

Recombinant

RIPK1

Specific Binding

Confirmed
[2]

Analog 29*
Necroptosis

Inhibition
HT-29 (Human) 3.2 nM [8]

Analog 29*
Kinase Binding

Assay

Recombinant

RIPK1
70 nM [8]

Analog 2*
Necroptosis

Inhibition
HT-29 (Human) 3.7 nM [8]

| Analog 2* | Kinase Binding Assay | Recombinant RIPK1 | 9.7 nM |[8] |

Note: Data for Analogs 2 and 29, which are structurally related alkynyl thio-benzoxazepinones,

are provided to illustrate the high potency of this chemical class.
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Synthesis of the Thio-Benzoxazepinone Core
While the exact, step-by-step synthesis of Ripk1-IN-16 has not been publicly disclosed, the

synthesis of the core thio-benzoxazepinone scaffold has been described in related publications.

[1][8] The general approach involves the construction of the central seven-membered ring

followed by functionalization. A representative workflow is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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